N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a thiazolidine ring, a cyclohexyl group, and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclization reaction involving cyclohexanone and appropriate reagents.
Nitrofuran Moiety Addition: The nitrofuran moiety is added via a nitration reaction of furan derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent due to its unique structural features.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: A compound with a similar thiazolidine ring structure but different functional groups.
Thiazolidine-2-carboxylic acid: Another thiazolidine derivative with distinct chemical properties.
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: A related compound with an ester functional group.
Uniqueness
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide is unique due to its combination of a thiazolidine ring, a cyclohexyl group, and a nitrofuran moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c18-11-7-24-14(20)16(11)9-4-2-1-3-8(9)15-13(19)10-5-6-12(23-10)17(21)22/h5-6,8-9H,1-4,7H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALPBXUQHNXPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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